molecular formula C17H18F2N2O3S B7694781 N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

Cat. No. B7694781
M. Wt: 368.4 g/mol
InChI Key: VMJPUQJCSMSSFP-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as DFP-10825, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. DFP-10825 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, Janus kinase 2 (JAK2).

Mechanism of Action

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide inhibits the protein-protein interaction between STAT3 and JAK2, which is a critical step in the activation of the STAT3 signaling pathway. The inhibition of this interaction leads to the inhibition of STAT3 activation and downstream signaling, which results in the inhibition of cell proliferation, survival, and migration. In addition, the inhibition of STAT3 signaling has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory disease models, this compound has been shown to reduce inflammation and tissue damage. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is its specificity for the STAT3 signaling pathway, which makes it a valuable tool for studying the role of this pathway in various disease models. In addition, this compound has been shown to have good oral bioavailability, which makes it a useful compound for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for the study of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is the development of more potent analogs of this compound that may be more effective in certain disease models. Another direction is the study of the combination of this compound with other drugs or therapies to enhance its effectiveness. In addition, the study of the role of the STAT3 signaling pathway in other diseases, such as metabolic diseases and neurodegenerative diseases, may provide new opportunities for the therapeutic use of this compound.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of this compound has been described in detail in a number of research articles. Briefly, this compound is synthesized by reacting 2,6-difluoroaniline with 2-phenylethylamine in the presence of a base. The resulting intermediate is then reacted with methanesulfonyl chloride to form the sulfonamide intermediate. The final product is obtained by reacting the sulfonamide intermediate with ethyl chloroacetate in the presence of a base.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. The inhibition of the STAT3 signaling pathway has been shown to have anti-tumor effects in various cancer cell lines. This compound has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and pancreatic cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPUQJCSMSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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